molecular formula C12H12N2O B2791411 4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine CAS No. 2202294-92-4

4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine

Cat. No.: B2791411
CAS No.: 2202294-92-4
M. Wt: 200.241
InChI Key: OWKPDTIMJAQSNL-UHFFFAOYSA-N
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Description

4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a methoxy group attached to another pyridine ring

Safety and Hazards

The safety and hazards of pyridine derivatives can also vary. Some compounds may have hazard classifications such as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

The future directions in the research of pyridine derivatives involve finding new antiviral and antimicrobial compounds, especially in the context of the COVID-19 pandemic . There is also interest in synthesizing a variety of pyridine derivatives due to their increasing importance for medicinal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic compound with a single nitrogen atom in the ring.

    3-Methoxypyridine: A pyridine derivative with a methoxy group at the 3-position.

    4-Methylpyridine: A pyridine derivative with a methyl group at the 4-position.

Uniqueness

4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a methyl group and a methoxy group attached to different pyridine rings allows for unique interactions and reactivity compared to other pyridine derivatives .

Properties

IUPAC Name

4-methyl-2-(pyridin-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10-4-6-14-12(7-10)15-9-11-3-2-5-13-8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKPDTIMJAQSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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